2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride
Description
Thieno[3,2-d]pyrimidine Core Structure Analysis
The thieno[3,2-d]pyrimidine core is a bicyclic system comprising a fused thiophene and pyrimidine ring. The thiophene moiety (a five-membered aromatic ring with one sulfur atom) merges with the pyrimidine ring (a six-membered diazine) at positions 3 and 2, respectively, forming a planar, conjugated system. This fusion creates a rigid scaffold that enhances electronic delocalization, as evidenced by bond length uniformity in analogous structures:
| Bond Type | Average Length (Å) | Source Compound |
|---|---|---|
| C–S (thiophene) | 1.71 | Thieno[3,2-d]pyrimidine |
| C–N (pyrimidine) | 1.33 | Thieno[3,2-d]pyrimidine |
| C–C (aromatic) | 1.39 | Thieno[3,2-d]pyrimidine |
The chlorine atom at position 2 and the morpholino group at position 4 introduce electron-withdrawing and steric effects, respectively, altering the core’s reactivity. The sulfonyl chloride group at position 6 extends perpendicularly from the plane, creating a tetrahedral sulfur center.
Sulfonyl Chloride Functional Group Geometry
The sulfonyl chloride group (–SO₂Cl) exhibits a tetrahedral geometry around sulfur, with bond angles and lengths consistent with sp³ hybridization. Key parameters include:
| Parameter | Value | Reference |
|---|---|---|
| S=O bond length | 1.42 Å | Sulfonyl halides |
| S–Cl bond length | 2.05 Å | Sulfonyl halides |
| O–S–O bond angle | 119° | Sulfonyl halides |
| Cl–S–O bond angle | 106° | Sulfonyl halides |
The sulfonyl chloride’s electrophilic sulfur atom facilitates nucleophilic substitution reactions, a property critical for derivatization. The group’s orientation relative to the thienopyrimidine core is stabilized by resonance between the sulfur’s lone pairs and the aromatic system.
Morpholino Substituent Spatial Orientation
The morpholino group (C₄H₈NO) at position 4 adopts a chair conformation, minimizing steric strain. Nitrogen’s lone pair in the morpholine ring participates in weak hyperconjugation with the pyrimidine’s π-system, as inferred from similar morpholine-substituted thienopyrimidines. Key torsional angles between the morpholine and core include:
| Torsional Angle | Value | Description |
|---|---|---|
| N–C₄–C₅–C₆ | 55° | Chair conformation |
| C₄–N–C₂–C₃ | -120° | Antiperiplanar alignment |
The morpholine’s oxygen atom engages in hydrogen bonding with adjacent molecules in crystalline states, influencing packing efficiency.
Properties
Molecular Formula |
C10H9Cl2N3O3S2 |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C10H9Cl2N3O3S2/c11-10-13-6-5-7(20(12,16)17)19-8(6)9(14-10)15-1-3-18-4-2-15/h5H,1-4H2 |
InChI Key |
VRHMTWRPVKXYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the thienopyrimidine core, followed by the introduction of the chloro and morpholine groups. The final step involves the sulfonylation reaction to introduce the sulfonyl chloride group.
Preparation of Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.
Introduction of Chloro and Morpholine Groups: The chloro group is typically introduced via chlorination reactions, while the morpholine ring is added through nucleophilic substitution reactions.
Sulfonylation Reaction: The final step involves the reaction of the intermediate compound with a sulfonyl chloride reagent under anhydrous conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride moiety (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols under mild conditions, forming sulfonamides, sulfonate esters, or thiosulfonates.
Key Reactions:
Example : Reaction with 1-methylpiperazine in NMP with HBTU coupling agent yields sulfonamide-linked inhibitors of PI3K/Akt/mTOR pathways .
Substitution at the 2-Chloro Position
The 2-chloro group on the pyrimidine ring participates in aromatic nucleophilic substitution (SNAr) with amines or alkoxides under basic conditions.
Documented Transformations:
Note : The electron-withdrawing sulfonyl chloride group enhances the electrophilicity of the 2-chloro position, accelerating SNAr reactions .
Electrophilic Aromatic Substitution
The thieno[3,2-d]pyrimidine core exhibits limited electrophilic substitution due to deactivation by the sulfonyl chloride group. Reactions primarily occur at the 7-position of the thiophene ring.
Observed Reactions:
| Reaction | Reagent/Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 7-Nitro derivative | Low regioselectivity | |
| Halogenation | Br₂/FeCl₃ | 7-Bromo derivative | Requires harsh conditions |
Reduction and Oxidation Reactions
-
Reduction : Sodium borohydride (NaBH₄) in methanol reduces aldehydes or ketones in related intermediates but does not affect the sulfonyl chloride group .
-
Oxidation : The sulfonyl chloride group resists oxidation but can be converted to sulfonic acids via hydrolysis.
Coupling Reactions
The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) at the 6-position when the sulfonyl chloride is converted to a boronic ester.
Example:
| Reaction | Partner | Catalyst/Conditions | Product | Use | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Aryl boronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives | Kinase inhibitor synthesis |
Mechanistic Insights
-
Kinase Inhibition : The sulfonyl chloride reacts covalently with lysine residues in ATP-binding pockets of PI3K isoforms (e.g., PI3Kδ), forming irreversible inhibitors.
-
Hydrolytic Stability : The sulfonyl chloride group is stable in anhydrous organic solvents but hydrolyzes rapidly in aqueous media to sulfonic acid, limiting its in vivo applications unless protected .
Scientific Research Applications
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride
- Structural Differences: Thienopyrimidine ring positions ([2,3-d] vs. [3,2-d]) alter electronic distribution and steric accessibility.
- Reactivity: The sulfonyl chloride group enables sulfonamide formation, similar to the target compound. However, the absence of morpholino may increase electrophilicity at the sulfonyl chloride site .
- Applications :
- Used in synthesizing sulfonamide-based pharmaceuticals, leveraging its simpler structure for rapid derivatization.
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
- Functional Group Contrast :
- Biological Relevance: Intermediate in synthesizing kinase inhibitors, where the morpholino group enhances solubility and target binding .
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol
- Reactivity Profile :
- Utility :
1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine
- Used in drug discovery for its ability to interact with hydrophobic enzyme pockets .
- Comparison with Sulfonyl Chloride :
- The amine group allows for acid-base interactions, whereas sulfonyl chloride prioritizes covalent bond formation (e.g., with nucleophiles like amines or alcohols).
Biological Activity
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with a sulfonyl chloride functional group, which enhances its reactivity. Its molecular formula is with a molecular weight of approximately 283.734 g/mol. The presence of the morpholine moiety contributes to its pharmacological properties.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity . Studies have shown cytotoxic effects against various cancer cell lines, including:
- H460 (lung cancer)
- HT-29 (colon cancer)
- MDA-MB-231 (breast cancer)
The mechanism of action is believed to involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies demonstrated moderate to strong antibacterial activity against strains such as:
- Salmonella typhi
- Bacillus subtilis
These findings suggest potential applications in treating bacterial infections .
Enzyme Inhibition
In addition to its antimicrobial effects, this compound has shown promise as an enzyme inhibitor . It has been tested for its inhibitory effects on:
- Acetylcholinesterase (AChE)
- Urease
These activities indicate its potential use in managing conditions like Alzheimer's disease and other enzyme-related disorders .
Synthesis and Evaluation
Several studies have synthesized derivatives of this compound to evaluate their biological activities. For instance, a study synthesized new pyrimidine derivatives and assessed their anthelmintic activity using Pheretima posthuma. The results indicated significant anthelmintic effects, particularly from certain derivatives .
Comparative Analysis
A comparative analysis of similar compounds highlights the unique properties of this compound:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | 63894-67-7 | 0.64 | Contains thienopyrimidine core; lacks sulfonyl chloride. |
| 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | 16234-15-4 | 0.60 | Similar structure but different substituents; no sulfonamide functionality. |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3 | 0.60 | Contains two chlorine atoms; lacks morpholine attachment. |
This table illustrates how structural variations influence biological activity and therapeutic potential .
Q & A
Q. Table 1: Key Safety Parameters
| Parameter | Requirement | Source |
|---|---|---|
| PPE | Gloves, goggles, lab coat, mask | |
| Waste Type | Halogenated/organic solvents | |
| Reaction Ventilation | Fume hood or glove box |
Basic: What is a standard synthetic route for this compound?
Methodological Answer:
A representative method involves:
Reaction Setup: Combine phosphoryl chloride (1.4 mL, 15.1 mmol) with 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one (150 mg, 0.756 mmol) under reflux at 100°C for 1.5 hours .
Workup: Quench with ice-water, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure .
Characterization: Confirm purity via LCMS (m/z 217 [M+H]⁺) and HPLC (retention time: 1.03 min) .
Q. Table 2: Synthetic Conditions Comparison
| Parameter | Patent Method | Alternative Method |
|---|---|---|
| Reagent | POCl₃ | Nitrophenoxy coupling agent |
| Temperature | 100°C | 80–120°C (gradient) |
| Key Analytical Tool | LCMS/HPLC | NMR/XRD |
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
- Mass Spectrometry (LCMS): Determine molecular weight (m/z 217 [M+H]⁺) and fragmentation patterns .
- Chromatography (HPLC): Assess purity using reverse-phase C18 columns (e.g., 1.03 min retention time under TFA-modified conditions) .
- Crystallography: For structural confirmation, use single-crystal X-ray diffraction (XRD) to resolve bond angles and substituent orientations, as demonstrated in pyrimidine derivative studies .
Advanced: How can reaction yields be optimized during derivative synthesis?
Methodological Answer:
- Reagent Stoichiometry: Adjust molar ratios (e.g., POCl₃ excess) to drive chlorination to completion .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for sulfonylation steps to enhance reactivity .
- Coupling Reactions: For intermediates like 4-sulfonylaniline, employ Pd-catalyzed cross-coupling under inert atmospheres (Ar/N₂) to minimize side reactions .
- Temperature Gradients: Optimize stepwise heating (e.g., 80°C → 120°C) to balance reaction rate and byproduct formation .
Advanced: How to resolve contradictions between NMR and XRD structural data?
Methodological Answer:
Cross-Validation: Compare NMR chemical shifts (e.g., chloro-substituent δ ~7.5 ppm) with XRD bond lengths (e.g., C-Cl ~1.72 Å) to identify discrepancies .
Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility (e.g., morpholine ring puckering) that may explain spectral broadening .
Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental XRD geometries with NMR chemical environments .
Q. Table 3: Data Contradiction Analysis Workflow
| Step | Technique | Purpose |
|---|---|---|
| Initial Analysis | XRD vs. NMR | Identify bond/angle mismatches |
| Conformational Study | VT-NMR | Detect dynamic effects |
| Computational Support | DFT Modeling | Validate electronic structure |
Advanced: What methods are used to study reactivity in coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling: React with aryl boronic acids using Pd(PPh₃)₄ catalyst in THF/H₂O (3:1) at 80°C for 12 hours .
- Nucleophilic Substitution: Replace sulfonyl chloride with amines (e.g., morpholine) in DCM at 0°C → RT for 24 hours .
- Kinetic Monitoring: Track reaction progress via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) or LCMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
